N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide
Description
This compound features a hybrid heterocyclic structure combining furan-2-yl and thiophen-3-yl moieties linked via an ethyl group. The core structure includes a sulfamoyl group attached to a phenyl ring and an acetamide functional group.
Properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-13(21)20-15-4-6-16(7-5-15)26(22,23)19-11-17(14-8-10-25-12-14)18-3-2-9-24-18/h2-10,12,17,19H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJUJHNDQDDMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps:
Formation of the Furan and Thiophene Moieties: The furan and thiophene rings are synthesized separately through established methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling of Furan and Thiophene: The furan and thiophene rings are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base.
Acetylation: Finally, the acetamide group is introduced through acetylation using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various types of chemical reactions:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the NF-κB pathway and the MAPK pathway.
Comparison with Similar Compounds
Structural Features
Key Observations :
Physical and Spectral Properties
Key Observations :
- The target compound ’s predicted molecular weight (~434.5 g/mol) is intermediate between smaller analogs (e.g., 3 at 299.34 g/mol) and bulkier derivatives (e.g., 6c at 525.6 g/mol) .
- Melting points correlate with structural rigidity; 6c (294–296°C) and related thiazolidinediones exhibit higher thermal stability due to planar conjugated systems .
Key Observations :
- The target compound ’s furan-thiophene system may synergize anti-inflammatory or anticancer effects, as seen in analogs with dual heterocycles .
Biological Activity
N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its implications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 422.5 g/mol. The compound features a sulfamoyl group attached to a furan and thiophene moiety, which are known for their biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound has been shown to inhibit bacterial protein synthesis pathways, which is critical for its bactericidal activity.
- Disruption of Biofilm Formation : It exhibits significant anti-biofilm properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This is crucial as biofilms contribute to persistent infections.
- Antioxidant Activity : The presence of furan and thiophene rings may contribute to antioxidant properties, providing additional therapeutic benefits.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial efficacy:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition Concentration (BIC) |
|---|---|---|
| Gram-positive Bacteria | 15.625 - 62.5 μM | 62.216 - 124.432 μg/mL |
| MRSA | 62.5 μM | 124.432 μg/mL |
| Enterococcus spp. | 62.5 - 125 μM | 31.108 - 62.216 μg/mL |
| E. coli | Active against biofilms | Not specified |
The compound's bactericidal action against Gram-positive bacteria is particularly noteworthy, with studies indicating that it surpasses traditional antibiotics in efficacy under certain conditions .
Case Studies
- Study on MRSA : A clinical study evaluated the effectiveness of this compound against MRSA biofilms. Results indicated a significant reduction in biofilm viability compared to untreated controls, suggesting its potential as a treatment for chronic infections associated with biofilms.
- Antifungal Activity : In vitro assays demonstrated that the compound also possesses antifungal properties, particularly against Candida albicans, where it exhibited an inhibition rate significantly higher than conventional antifungal agents like fluconazole.
Research Findings
Recent research highlights the structure-activity relationship (SAR) of this compound, indicating that modifications in the furan and thiophene substituents can enhance its biological activity. For instance, variations in the sulfamoyl group have been linked to increased potency against specific bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
